
1-Hydroxy-4-nitronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-nitronaphthalene-2-carbaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a hydroxy group at position 1, a nitro group at position 4, and an aldehyde group at position 2 on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde typically involves the nitration of 1-hydroxy-2-naphthaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from naphthalene derivatives. The initial steps include the formation of 1-hydroxy-2-naphthaldehyde, followed by nitration to introduce the nitro group at the desired position. The process may be optimized for yield and purity through the use of specific catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-Hydroxy-4-nitronaphthalene-2-carboxylic acid.
Reduction: 1-Hydroxy-4-aminonaphthalene-2-carbaldehyde.
Substitution: Various ethers and esters depending on the substituent introduced.
Applications De Recherche Scientifique
1-Hydroxy-4-nitronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the nitro group can participate in electron-withdrawing interactions, and the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Hydroxy-1-naphthaldehyde: Has the hydroxy group at a different position, altering its chemical properties and reactivity.
2-Hydroxy-1-naphthaldehyde: Similar structure but different functional group positions, leading to different reactivity and applications.
Uniqueness: 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
113401-85-7 |
|---|---|
Formule moléculaire |
C11H7NO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
1-hydroxy-4-nitronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO4/c13-6-7-5-10(12(15)16)8-3-1-2-4-9(8)11(7)14/h1-6,14H |
Clé InChI |
XYFUUKZTRNGFIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


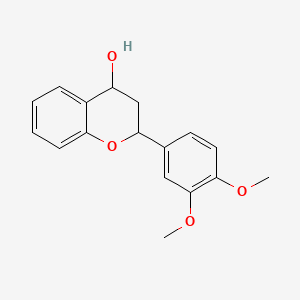
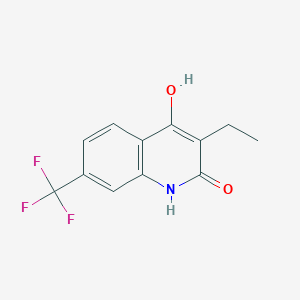
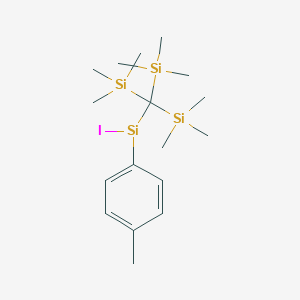
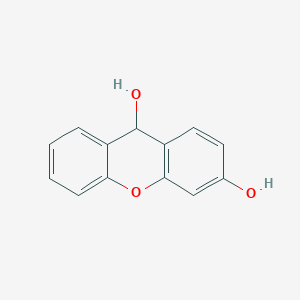
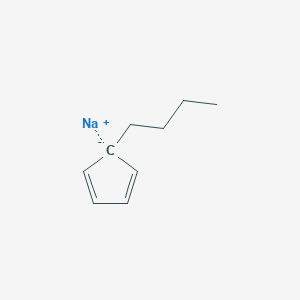
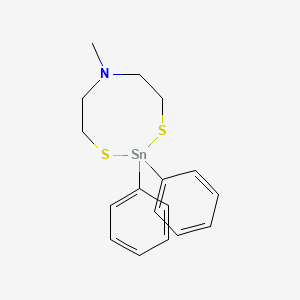
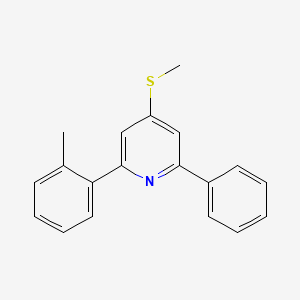
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)


![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)



